
Pumilaside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pumilaside C is a natural product found in Ficus pumila with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Activity and Apoptosis Induction
Pumilaside C has been identified for its cytotoxic properties, particularly in the context of cancer research. Studies reveal that Pumilaside A (a closely related compound) from Litchi semen exhibits significant cytotoxic activity against human gastric cancer BGC823 cells. The compound induces apoptosis in these cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic factors. The mechanism involves the activation of death receptor- and mitochondria-mediated apoptotic pathways, suggesting potential use as an anti-gastric cancer agent (Zheng et al., 2019).
Role in Stem Cell Regulation and Cell Fate Decision
PUF (Pumilio and FBF) proteins, which include this compound, play a significant role in the regulation of stem cells and cell fate decisions. These proteins are known to maintain germline stem cells (GSCs) in organisms like worms and flies and are also present in vertebrate stem cells. Specifically, PUF-8, a type of PUF protein, controls multiple cellular processes such as proliferation, differentiation, sperm-oocyte decision, and cell fate reprogramming, depending on the genetic context in the C. elegans germline. The systematic control of these cellular processes by PUF-8 highlights the potential of this compound and related compounds in stem cell research and therapeutic applications (Datla et al., 2014).
Contribution to RNA Recognition and Binding
This compound, through its association with PUF proteins, contributes to the specific and modular binding code for RNA recognition. PUF proteins are known for their RNA-binding capabilities, influencing the stability and translation of RNA by binding to specific sequences. Research indicates that PUF proteins, including those related to this compound, can recognize and bind to RNA through canonical as well as alternate motifs. This ability to bind to various parts of RNA (e.g., 5'UTR, coding region, or 3'UTR) and the overlap in target profiles, including mRNAs and noncoding RNAs, showcases the significance of this compound in RNA-related processes and its potential applications in biotechnology and medicine (Prasad et al., 2016).
Propiedades
Fórmula molecular |
C21H36O7 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[2-[(1R,4R,4aR,8aR)-4-hydroxy-4,7-dimethyl-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O7/c1-11-5-6-14-12(9-11)13(7-8-21(14,4)26)20(2,3)28-19-18(25)17(24)16(23)15(10-22)27-19/h9,12-19,22-26H,5-8,10H2,1-4H3/t12-,13+,14+,15+,16+,17-,18+,19-,21+/m0/s1 |
Clave InChI |
SCSWUPTYJNZVPY-JXBMFYSPSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@@H](CC1)[C@](CC[C@H]2C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)O |
SMILES canónico |
CC1=CC2C(CC1)C(CCC2C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)(C)O |
Sinónimos |
10,11-dihydroxycadin-4-ene 11-O-glucopyranoside pumilaside C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





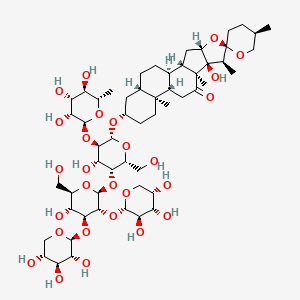
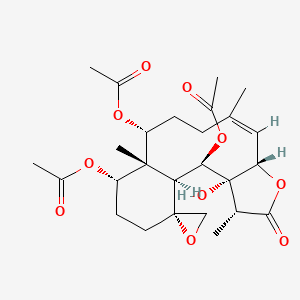
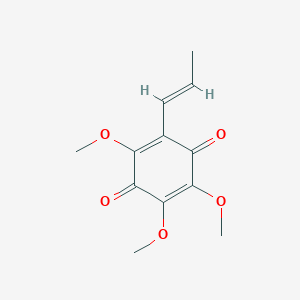
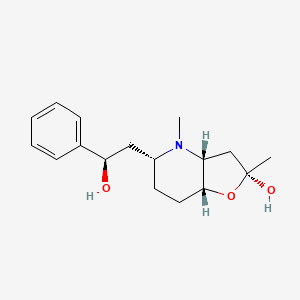
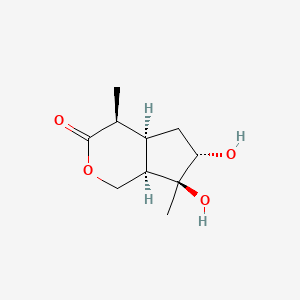


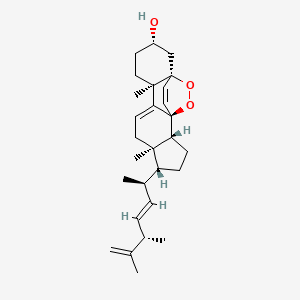
![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)

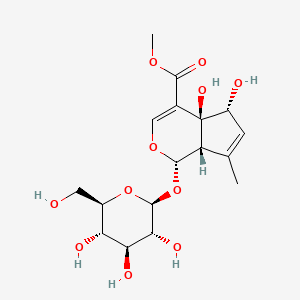
![(5Z)-5-[(1R,6S,9R,10R,11R,12S)-6-[(1S)-1-hydroxypropyl]-12-methyl-14,15-dioxa-5-azatetracyclo[7.5.1.01,11.05,10]pentadecan-13-ylidene]-4-methoxy-3-methylfuran-2-one](/img/structure/B1244912.png)